2-(三氟甲基)喹啉-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

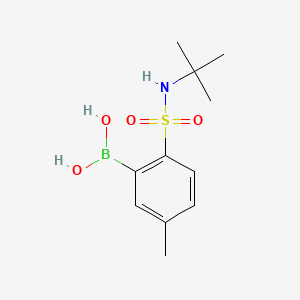

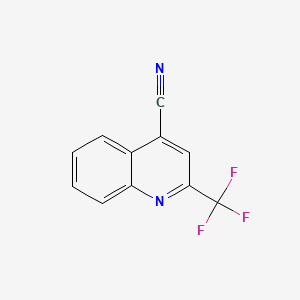

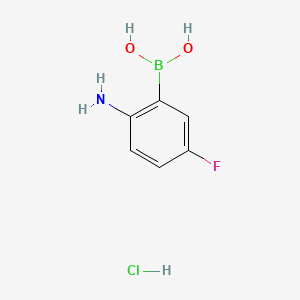

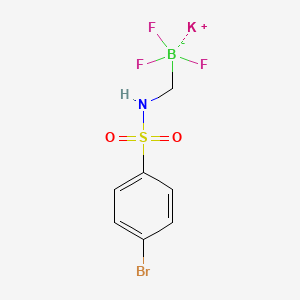

2-(Trifluoromethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C11H5F3N2 . It has a molecular weight of 222.17 . This compound is used in scientific research and its unique structure enables diverse applications, from drug discovery to material synthesis.

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)quinoline-4-carbonitrile consists of a quinoline ring with a trifluoromethyl group at the 2-position and a carbonitrile group at the 4-position .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinoline-4-carbonitrile is a solid compound . It has a molecular weight of 222.17 .科学研究应用

Antitumor Agents

2-(Trifluoromethyl)quinoline-4-carbonitrile: derivatives have been explored as potent antitumor agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including PC3, K562, and HeLa. For instance, certain derivatives have shown higher anti-proliferative activity than combretastatin A-4, a known anticancer agent . The mechanism of action involves inhibition of microtubule polymerization, which is crucial for cell division. This makes them promising candidates for cancer therapy.

Microtubule Polymerization Inhibitory Activity

The derivatives of 2-(Trifluoromethyl)quinoline-4-carbonitrile have been designed to target microtubules, which are part of the cell’s cytoskeleton. By inhibiting microtubule polymerization, these compounds can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . This application is particularly relevant in the development of new chemotherapeutic drugs.

Tubulin Inhibitors

Research has indicated that certain 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives act as tubulin inhibitors, similar to colchicine . Tubulin is a protein that forms microtubules. Inhibiting tubulin can lead to the disruption of the tubulin network within cells, particularly in HeLa cells, and induce apoptosis. This property is being investigated for its potential use in cancer treatment.

Synthesis of Organofluorine Compounds

Organofluorine compounds are of significant interest due to their unique properties and applications in medicinal chemistry2-(Trifluoromethyl)quinoline-4-carbonitrile serves as a precursor for the synthesis of various organofluorine compounds, which are important in drug research and development . The trifluoromethyl group in particular is known for its electron-withdrawing effects, which can induce desirable structural properties in pharmaceuticals.

Biological Activity Inducement

The introduction of a trifluoromethyl group into heterocyclic compounds like quinolines can induce a range of biological activities. These activities include antimalarial, antibacterial, antifungal, anti-inflammatory, and analgesic effects . This broad spectrum of potential applications makes 2-(Trifluoromethyl)quinoline-4-carbonitrile a valuable compound in the discovery of new therapeutic agents.

Development of Anticancer and Antimalarial Drugs

Functionalized quinoline compounds, such as camptothecin and cryptolepine, have demonstrated significant anticancer and antimalarial activities, respectively. The synthesis and optimization of 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives could lead to the discovery of new drugs with similar or improved efficacy .

Material Science Applications

The unique properties of 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives also extend to material sciences. Their structural characteristics can be utilized in the development of new materials with specific electronic or photonic properties, which could have industrial applications .

Agricultural Chemical Development

In agriculture, the development of new pesticides and herbicides often involves the synthesis of heterocyclic compounds with specific functional groups2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives could be used to create new agricultural chemicals that offer improved safety and efficacy .

属性

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPAVLXWCPOQJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719866 |

Source

|

| Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18706-26-8 |

Source

|

| Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)

![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)